

physical and chemical properties of 4-(Furan-2-ylmethoxy)aniline

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Compound of Interest

Compound Name: 4-(Furan-2-ylmethoxy)aniline

Cat. No.: B070057

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An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Furan-2-ylmethoxy)aniline

This technical guide provides a comprehensive overview of the physical, chemical, and potential pharmacological properties of **4-(Furan-2-ylmethoxy)aniline**. The information is targeted towards researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established chemical principles to predict its characteristics and outline a plausible synthetic route.

Chemical Identity and Physical Properties

4-(Furan-2-ylmethoxy)aniline, with the molecular formula $C_{11}H_{11}NO_2$, is an aromatic amine containing a furan moiety linked to an aniline core via an ether linkage. Its structure suggests potential for various chemical interactions and biological activities. While specific experimental data for this compound is not readily available in the literature, its physical properties can be predicted based on its constituent parts and similar molecules.

Table 1: Predicted Physicochemical Properties of **4-(Furan-2-ylmethoxy)aniline**

Property	Predicted Value	Notes
Molecular Weight	189.21 g/mol	Calculated from the molecular formula.
Appearance	Off-white to light brown solid	Based on the appearance of similar aniline derivatives.
Melting Point	Not available	Expected to be a solid at room temperature.
Boiling Point	Not available	Likely to decompose at high temperatures.
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.	Typical solubility for aromatic amines with ether linkages.

Synthesis Protocol

A plausible and efficient method for the synthesis of **4-(Furan-2-ylmethoxy)aniline** is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting 4-aminophenol with a furfuryl halide (e.g., furfuryl chloride or bromide) in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis of 4-(Furan-2-ylmethoxy)aniline

Materials:

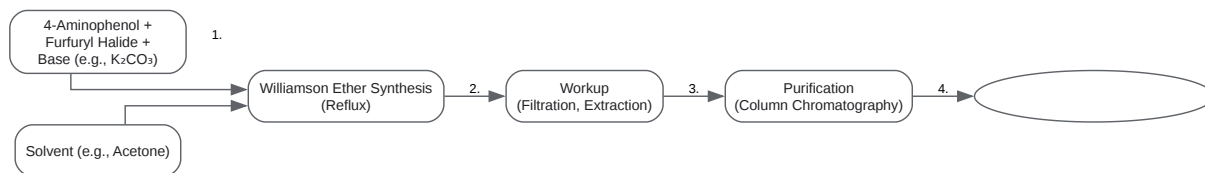
- 4-Aminophenol
- Furfuryl chloride (or furfuryl bromide)
- Potassium carbonate (K_2CO_3) or Sodium hydroxide (NaOH)
- Acetone or Dimethylformamide (DMF)
- Ethyl acetate

- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a round-bottom flask, add 4-aminophenol (1.0 equivalent) and a suitable solvent such as acetone or DMF.
- **Base Addition:** Add a base, such as potassium carbonate (1.5 equivalents) or sodium hydroxide (1.2 equivalents), to the mixture. Stir the suspension at room temperature for 30 minutes to form the phenoxide.
- **Addition of Alkyl Halide:** Slowly add furfuryl chloride (1.1 equivalents) to the reaction mixture.
- **Reaction:** Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
- **Extraction:** Dissolve the residue in ethyl acetate and wash with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **4-(Furan-2-ylmethoxy)aniline**.

Synthesis Workflow Diagram



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A conceptual workflow for the synthesis of **4-(Furan-2-ylmethoxy)aniline**.

Spectroscopic and Chemical Properties

While experimental spectra for **4-(Furan-2-ylmethoxy)aniline** are not available, its characteristic spectral data can be predicted based on the analysis of analogous compounds.

Table 2: Predicted Spectroscopic Data for **4-(Furan-2-ylmethoxy)aniline**

Technique	Predicted Chemical Shifts (δ) / Wavenumbers (cm^{-1})
^1H NMR	Aniline Protons: 6.6-6.8 ppm (d, 2H), 6.8-7.0 ppm (d, 2H). Furan Protons: 6.3-6.4 ppm (m, 1H), 7.4-7.5 ppm (m, 1H), 6.4-6.5 ppm (m, 1H). Methylene Protons (-O-CH ₂ -): 4.9-5.1 ppm (s, 2H). Amine Protons (-NH ₂): 3.5-4.5 ppm (br s, 2H).
^{13}C NMR	Aniline Carbons: 115-116 ppm, 140-142 ppm, 150-152 ppm. Furan Carbons: 110-111 ppm, 142-144 ppm, 108-110 ppm, 150-152 ppm. Methylene Carbon (-O-CH ₂ -): 65-70 ppm.
IR Spectroscopy	N-H Stretch: 3300-3500 cm^{-1} (two bands). C-H Aromatic Stretch: 3000-3100 cm^{-1} . C-O-C Stretch: 1200-1250 cm^{-1} (asymmetric), 1000-1050 cm^{-1} (symmetric). C=C Aromatic Stretch: 1500-1600 cm^{-1} .
Mass Spectrometry	[M] ⁺ : m/z = 189. [M+H] ⁺ : m/z = 190.

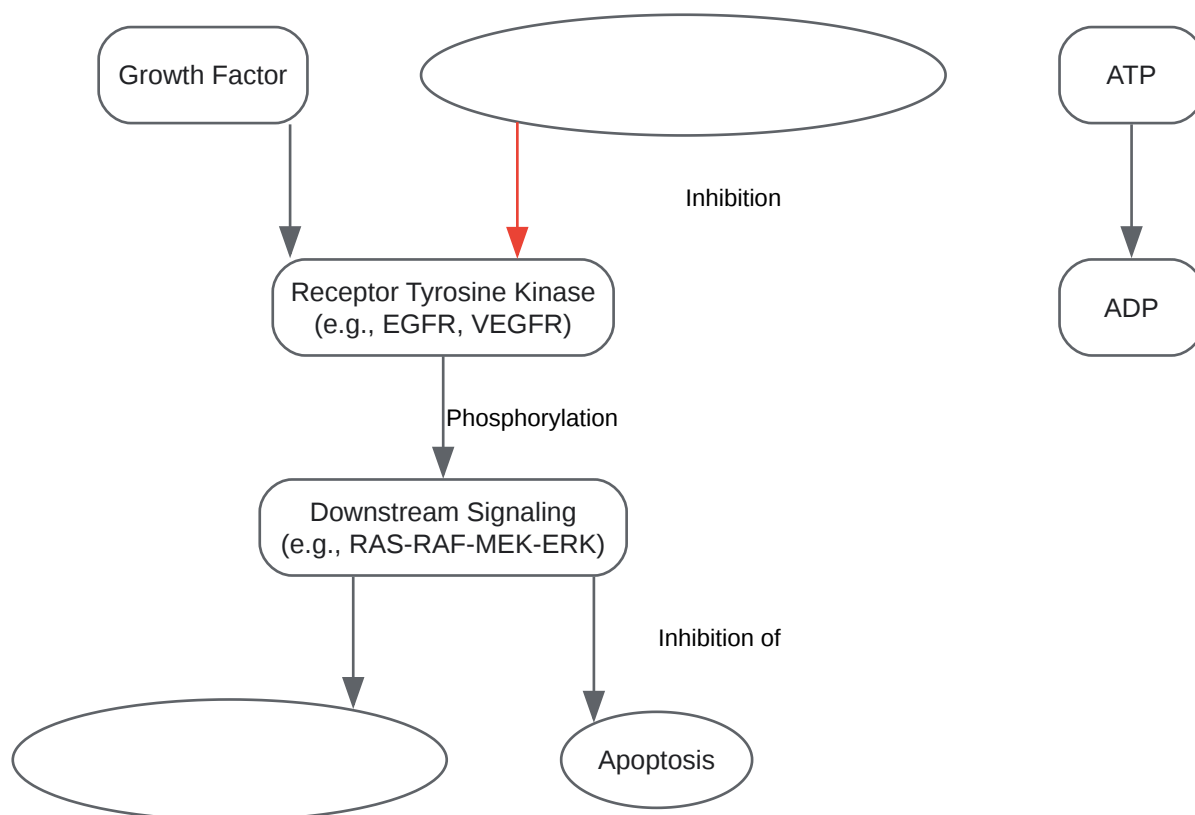
Potential Biological Activity and Signaling Pathways

The structural motifs present in **4-(Furan-2-ylmethoxy)aniline**, namely the furan ring and the aniline core, are found in numerous biologically active compounds. Furan derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. The aniline moiety is also a common feature in many kinase inhibitors used in oncology.

Given these precedents, **4-(Furan-2-ylmethoxy)aniline** could be a valuable scaffold for the development of novel therapeutic agents. It is hypothesized that this compound could potentially interact with various biological targets, such as protein kinases, which are crucial components of cellular signaling pathways.

Hypothetical Signaling Pathway Involvement

Many small molecule kinase inhibitors target the ATP-binding pocket of kinases, thereby inhibiting downstream signaling pathways that are often dysregulated in diseases like cancer. A hypothetical interaction of a **4-(Furan-2-ylmethoxy)aniline**-based inhibitor with a generic kinase signaling pathway is depicted below.



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Hypothetical inhibition of a kinase signaling pathway by a **4-(Furan-2-ylmethoxy)aniline** derivative.

Conclusion

4-(Furan-2-ylmethoxy)aniline is a compound with significant potential for applications in medicinal chemistry and drug discovery. While direct experimental data is limited, this guide provides a robust framework based on established chemical principles and data from analogous structures. The proposed synthesis via the Williamson ether synthesis offers a reliable method for its preparation. The predicted spectroscopic data provides a basis for its characterization. Furthermore, the presence of the furan and aniline moieties suggests that this compound and its derivatives could be promising candidates for the development of novel

therapeutic agents, particularly as kinase inhibitors. Further experimental validation of these predicted properties and biological activities is warranted to fully explore the potential of this molecule.

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